molecular formula C11H21BrO B15325983 1-Bromo-2-(hexyloxy)cyclopentane

1-Bromo-2-(hexyloxy)cyclopentane

Cat. No.: B15325983
M. Wt: 249.19 g/mol
InChI Key: HEYSPWYYMXPGNS-UHFFFAOYSA-N
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Description

1-Bromo-2-(hexyloxy)cyclopentane (C₁₂H₂₃BrO) is a brominated cyclopentane derivative featuring a hexyloxy substituent at the 2-position and a bromine atom at the 1-position. With an average molecular mass of 263.219 g/mol and a monoisotopic mass of 262.093227 g/mol, this compound is characterized by its cyclic ether-bromide hybrid structure .

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

1-bromo-2-hexoxycyclopentane

InChI

InChI=1S/C11H21BrO/c1-2-3-4-5-9-13-11-8-6-7-10(11)12/h10-11H,2-9H2,1H3

InChI Key

HEYSPWYYMXPGNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1CCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(hexyloxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the hexyloxy group. One common method involves the following steps:

    Bromination: Cyclopentane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide to yield 1-bromocyclopentane.

    Nucleophilic Substitution: The 1-bromocyclopentane is then reacted with hexanol in the presence of a strong base like sodium hydride or potassium tert-butoxide to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(hexyloxy)cyclopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The hexyloxy group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, thiols, or ethers.

    Elimination Reactions: Formation of cyclopentene derivatives.

    Oxidation: Formation of ketones or aldehydes from the hexyloxy group.

Scientific Research Applications

1-Bromo-2-(hexyloxy)cyclopentane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-bromo-2-(hexyloxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The hexyloxy group can participate in oxidation reactions, where it is converted to a carbonyl group.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on substituent variations (e.g., halogen type, alkyl/ether chain length) and ring saturation. Key comparisons include:

1-Bromo-2-fluorocyclopentane (C₅H₈BrF)
  • Molecular Features : Smaller molar mass (167.02 g/mol) with fluorine replacing the hexyloxy group. Exhibits cis/trans isomerism due to restricted rotation around the bromine-fluorine axis .
1-Bromo-2-methoxycyclopentane-carboxylic Acid
  • Molecular Features : Incorporates a methoxy group (shorter chain than hexyloxy) and a carboxylic acid moiety.
  • Reactivity : The carboxylic acid enables participation in condensation reactions, unlike 1-bromo-2-(hexyloxy)cyclopentane. Bromination conditions (e.g., temperature, stoichiometry) influence product distribution, as seen in related syntheses .
1-Bromopentane (C₅H₁₁Br)
  • Molecular Features : Linear alkyl bromide (151.05 g/mol) lacking cyclic or ether groups.
  • Reactivity : Undergoes SN2 substitutions more readily than sterically hindered cyclic analogs.
  • Applications : Widely used in laboratory synthesis and industrial applications (e.g., surfactants) .
1-Bromo-2-methyl-1-cyclopentene
  • Molecular Features : Unsaturated cyclopentene ring (C₆H₉Br) with a methyl substituent.
  • Reactivity : The double bond facilitates addition reactions, contrasting with the saturated cyclopentane backbone of the target compound .

Physicochemical and Application-Based Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile Applications/Status
This compound C₁₂H₂₃BrO 263.219 Bromo, hexyloxy Ether stability; SN1/SN2 substitutions Discontinued lab chemical
1-Bromo-2-fluorocyclopentane C₅H₈BrF 167.02 Bromo, fluoro Cis/trans isomerism; polar reactions Potential refrigerant candidate
1-Bromopentane C₅H₁₁Br 151.05 Linear alkyl bromide High SN2 reactivity Lab/industrial synthesis
1-Bromo-2-methoxycyclopentane-carboxylic Acid C₈H₁₃BrO₃ 237.10 Bromo, methoxy, carboxylic acid Acid-catalyzed reactions Synthetic intermediate

Research Findings and Trends

  • Thermodynamic Properties : Cyclopentane derivatives, including brominated variants, are studied in refrigerant applications due to low environmental impact. However, flammability remains a concern .
  • Synthetic Accessibility : The hexyloxy group’s steric bulk in this compound may hinder synthetic scalability compared to smaller analogs like 1-bromopentane .
  • Environmental and Safety Considerations : Brominated compounds often require careful handling due to toxicity (e.g., 1-bromopentane’s safety protocols include ventilation and protective equipment ).

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